molecular formula C7H8F2O2 B2723641 (1R,3s,5S)-rel-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid CAS No. 1447942-40-6

(1R,3s,5S)-rel-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid

Cat. No.: B2723641
CAS No.: 1447942-40-6
M. Wt: 162.136
InChI Key: IOQVITCQIHHDBC-ZGQXEFDQSA-N
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Description

(1R,3s,5S)-rel-6,6-Difluorobicyclo[310]hexane-3-carboxylic acid is a bicyclic compound characterized by the presence of two fluorine atoms and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,3s,5S)-rel-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Cyclopropanation: A suitable diene undergoes cyclopropanation using a reagent such as diiodomethane and a zinc-copper couple to form a bicyclo[3.1.0]hexane intermediate.

    Fluorination: The intermediate is then subjected to fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The carboxylic acid group can undergo oxidation to form various derivatives, such as esters or amides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or borane.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Esters, amides, or anhydrides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Fluorine Chemistry: Studied for its unique properties due to the presence of fluorine atoms.

Biology and Medicine:

    Drug Development:

    Biological Probes: Used in the design of probes for studying biological systems.

Industry:

    Materials Science: Potential use in the development of new materials with unique properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of (1R,3s,5S)-rel-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms can influence the compound’s binding affinity and metabolic stability, enhancing its efficacy as a drug candidate.

Comparison with Similar Compounds

    Bicyclo[3.1.0]hexane Derivatives: Compounds with similar bicyclic structures but different substituents.

    Fluorinated Carboxylic Acids: Compounds with fluorine atoms and carboxylic acid groups but different core structures.

Uniqueness:

    Structural Features: The combination of a bicyclic structure with two fluorine atoms and a carboxylic acid group is relatively rare, providing unique chemical and physical properties.

    Reactivity: The presence of fluorine atoms can significantly alter the compound’s reactivity and interactions with other molecules, making it distinct from non-fluorinated analogs.

This detailed overview provides a comprehensive understanding of (1R,3s,5S)-rel-6,6-difluorobicyclo[310]hexane-3-carboxylic acid, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

(1S,5R)-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O2/c8-7(9)4-1-3(6(10)11)2-5(4)7/h3-5H,1-2H2,(H,10,11)/t3?,4-,5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQVITCQIHHDBC-NVGWPGHNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1C2(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2(F)F)CC1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101183468
Record name (1α,3α,5α)-6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101183468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447942-40-6, 1447972-24-8
Record name (1α,3α,5α)-6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101183468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1R,3r,5S)-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name rac-(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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